

Application Notes and Protocols for In Vitro Cell Adhesion Assays with ATL1102

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Compound of Interest

Compound Name: MG-1102

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Introduction

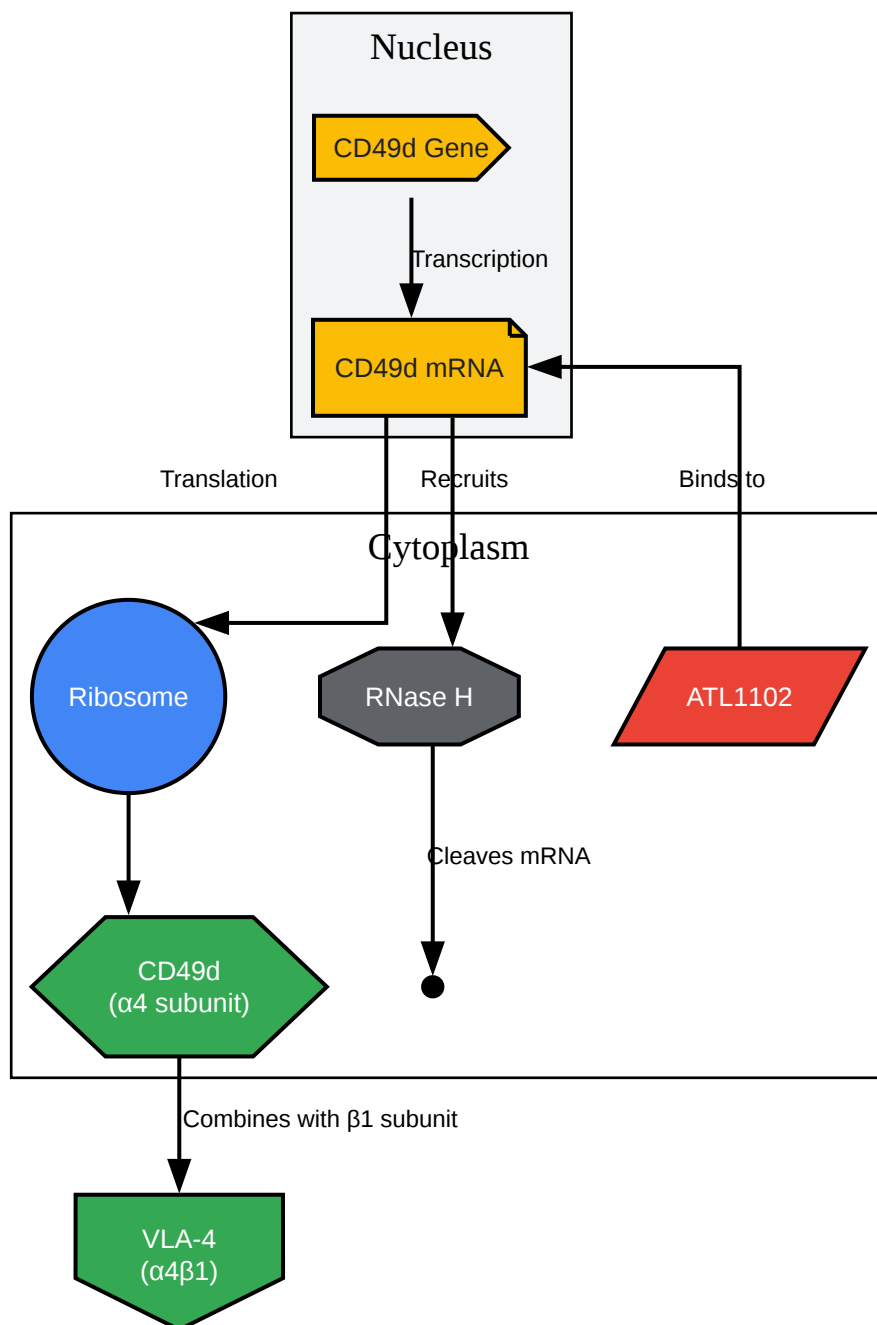
ATL1102 is a second-generation antisense oligonucleotide designed to inhibit the expression of CD49d, the alpha subunit of the very late antigen-4 (VLA-4) integrin. VLA-4 is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes and monocytes. It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium, a crucial step for their migration into tissues. The primary ligand for VLA-4 on endothelial cells is the vascular cell adhesion molecule-1 (VCAM-1), which is upregulated at sites of inflammation. By specifically targeting the mRNA of CD49d, ATL1102 leads to a reduction in VLA-4 protein expression on the cell surface, thereby inhibiting the adhesive interactions between leukocytes and the endothelium.[1][2] This mechanism of action makes ATL1102 a promising therapeutic agent for inflammatory diseases where leukocyte migration is a key pathological feature, such as multiple sclerosis and Duchenne muscular dystrophy.[3][4]

These application notes provide detailed protocols for performing in vitro cell adhesion assays to evaluate the efficacy of ATL1102 in inhibiting the VLA-4/VCAM-1 interaction.

Mechanism of Action of ATL1102

ATL1102 is a synthetic antisense oligonucleotide that binds to the messenger RNA (mRNA) of CD49d through Watson-Crick base pairing. This binding event recruits the intracellular enzyme RNase H, which then cleaves the CD49d mRNA. The degradation of the target mRNA prevents

its translation into the CD49d protein, leading to a subsequent reduction in the amount of VLA-4 integrin expressed on the surface of leukocytes.[1] The reduced surface expression of VLA-4 impairs the ability of these cells to adhere to VCAM-1 on the surface of endothelial cells, thus inhibiting their transmigration into inflamed tissues.



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Caption: Mechanism of Action of ATL1102. (Within 100 characters)

Data Presentation

While specific in vitro IC50 values for ATL1102 in cell adhesion assays are not readily available in the public domain, the following table summarizes the observed effects of ATL1102 on lymphocyte populations in clinical settings, which is a direct consequence of its mechanism of action.

Parameter	Treatment Group	Baseline (Mean ± SD)	Post-treatment (Mean ± SD)	Percentage Change	Reference
Circulating CD19+ (pre) B cells	ATL1102	Not Reported	Not Reported	53% reduction	[1]
Circulating Granulocytes	ATL1102	Not Reported	Not Reported	43% reduction	[1]
Circulating T cells	ATL1102	Not Reported	Not Reported	~25% reduction	[1]
CD3+CD49d + T lymphocytes (x10 ⁹ /L)	ATL1102 (25mg/week)	Not Reported	Rebound post-treatment	Statistically significant increase 4 weeks post-dosing	[5]

Experimental Protocols

Protocol 1: Static Adhesion Assay of Jurkat Cells to Immobilized VCAM-1

This protocol describes a static adhesion assay to quantify the inhibition of VLA-4/VCAM-1-mediated adhesion of Jurkat cells (a human T lymphocyte cell line) by ATL1102.

Materials:

- Jurkat cells

- Recombinant human VCAM-1/CD106
- 96-well black, clear-bottom tissue culture plates
- Calcein-AM fluorescent dye
- ATL1102
- Control antisense oligonucleotide (non-targeting)
- Assay buffer (e.g., HBSS with Ca^{2+} and Mg^{2+})
- Plate reader with fluorescence detection (485 nm excitation/520 nm emission)

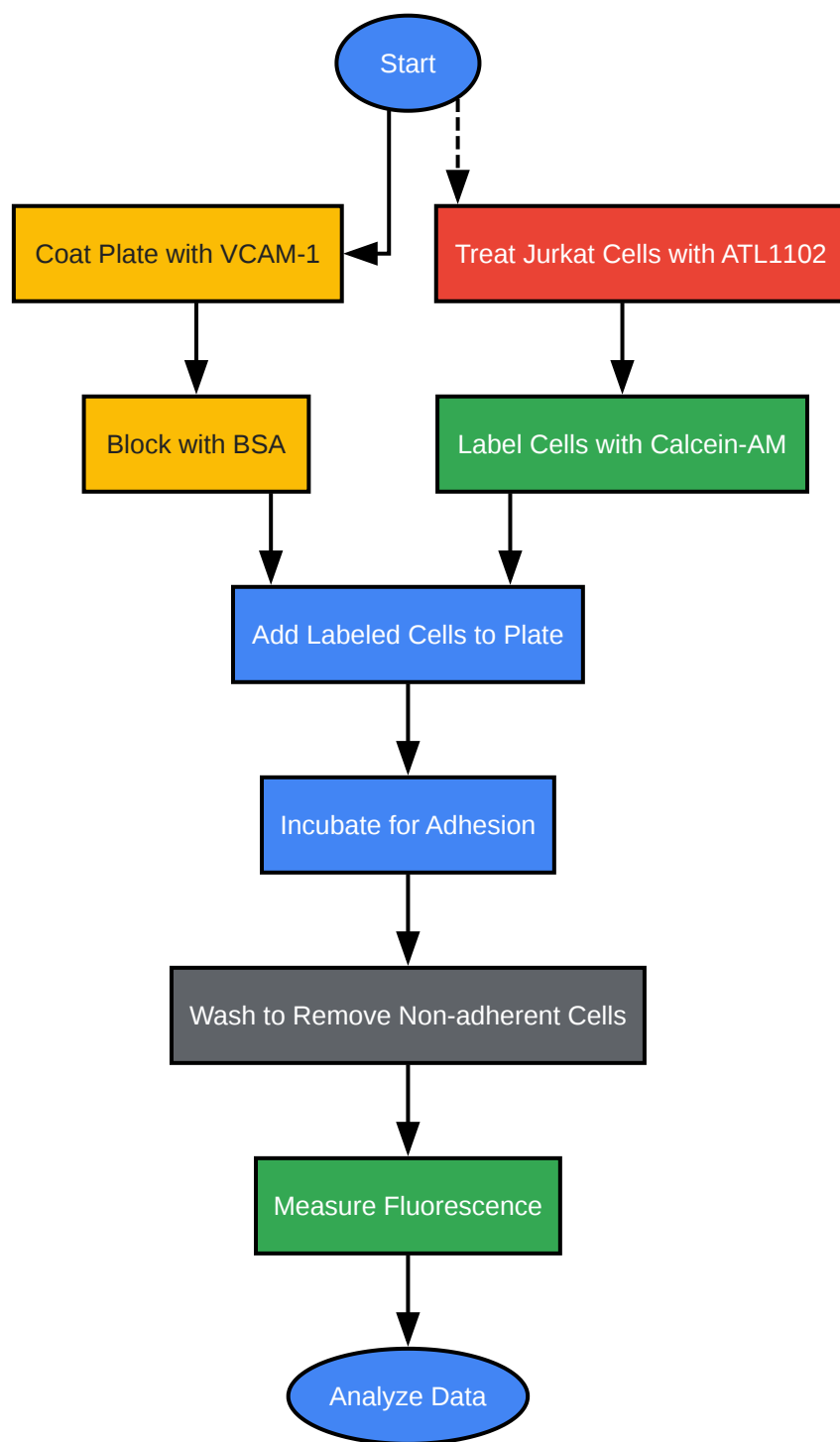
Procedure:

- Plate Coating:
 - Coat the wells of a 96-well plate with recombinant human VCAM-1 at a concentration of 1-5 $\mu\text{g/mL}$ in PBS overnight at 4°C.
 - Wash the wells three times with PBS to remove unbound VCAM-1.
 - Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
 - Wash the wells three times with assay buffer.
- Cell Treatment:
 - Culture Jurkat cells in appropriate media.
 - Treat the Jurkat cells with varying concentrations of ATL1102 (e.g., 10 nM to 10 μM) or a control oligonucleotide for 24-72 hours to allow for antisense-mediated protein knockdown.
- Cell Labeling:
 - After treatment, harvest the Jurkat cells and wash them with assay buffer.

- Resuspend the cells in assay buffer containing 1-5 μM Calcein-AM and incubate for 30 minutes at 37°C in the dark.
- Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer at a concentration of 1×10^6 cells/mL.
- Adhesion Assay:
 - Add 100 μL of the labeled cell suspension to each VCAM-1 coated well.
 - Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
 - Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
- Quantification:
 - After the final wash, add 100 μL of assay buffer to each well.
 - Measure the fluorescence in each well using a plate reader (485 nm excitation/520 nm emission).
 - A standard curve can be generated by lysing known numbers of labeled cells to correlate fluorescence intensity with cell number.

Data Analysis:

- Calculate the percentage of adherent cells for each treatment condition relative to the untreated control.
- Plot the percentage of adhesion versus the concentration of ATL1102 to generate a dose-response curve and determine the IC50 value.



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Caption: Static Cell Adhesion Assay Workflow. (Within 100 characters)

Protocol 2: Lymphocyte Adhesion to Endothelial Cell Monolayer under Flow Conditions

This protocol describes a more physiologically relevant assay to assess the effect of ATL1102 on lymphocyte adhesion to a monolayer of human umbilical vein endothelial cells (HUVECs) under shear stress.

Materials:

- Primary human lymphocytes or a suitable lymphocyte cell line
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Flow chamber system
- Syringe pump
- Fluorescent microscope with a camera
- ATL1102
- Control antisense oligonucleotide
- TNF- α
- Fluorescent cell tracker dye (e.g., Calcein-AM)

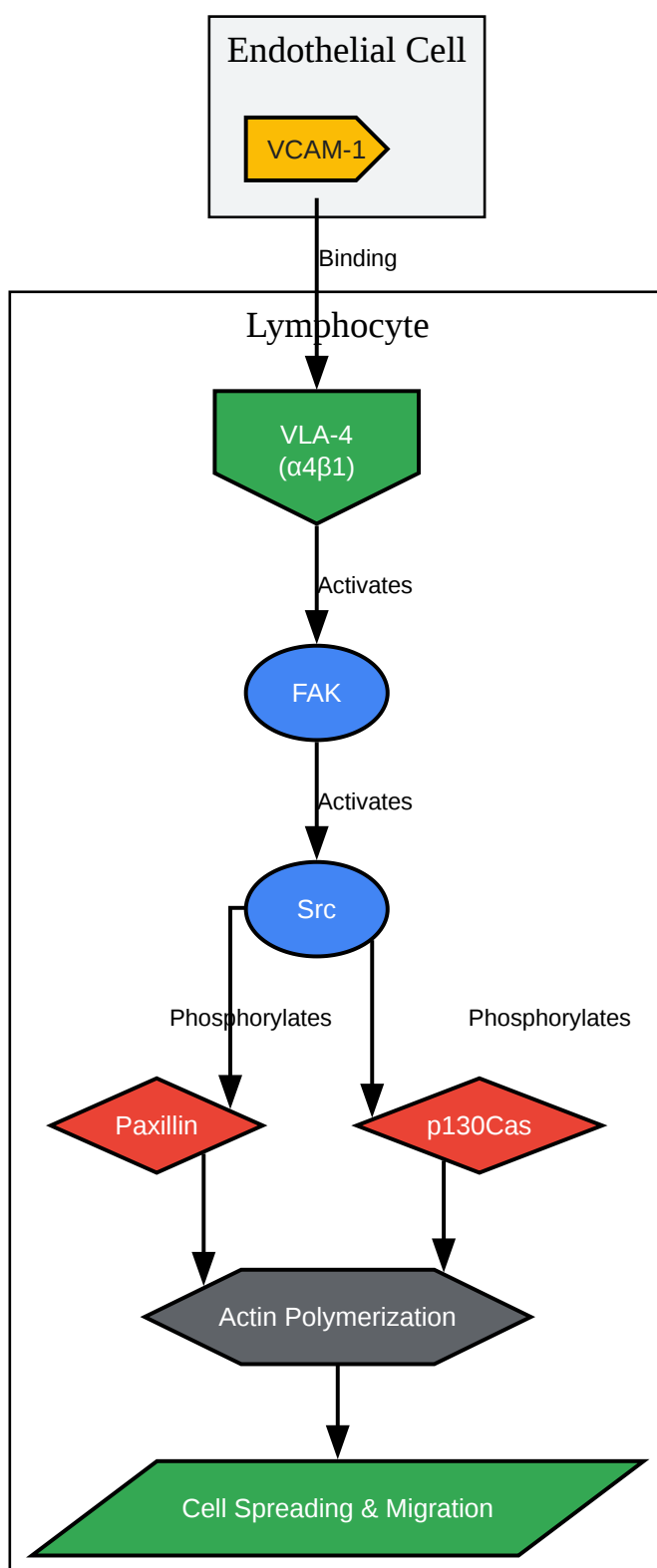
Procedure:

- Endothelial Cell Culture:
 - Culture HUVECs on fibronectin-coated slides or plates until a confluent monolayer is formed.
 - Activate the HUVEC monolayer by treating with TNF- α (10-100 ng/mL) for 4-6 hours to induce VCAM-1 expression.
- Lymphocyte Treatment and Labeling:
 - Isolate primary human lymphocytes or use a lymphocyte cell line.

- Treat the lymphocytes with varying concentrations of ATL1102 or a control oligonucleotide for 24-72 hours.
- Label the treated lymphocytes with a fluorescent cell tracker dye according to the manufacturer's instructions.
- Flow Adhesion Assay:
 - Assemble the flow chamber with the HUVEC-coated slide.
 - Perfuse the chamber with the labeled lymphocyte suspension at a defined shear stress (e.g., 1-5 dynes/cm²) using a syringe pump.
 - Record videos of multiple fields of view for a set duration (e.g., 5-10 minutes) to observe cell rolling and firm adhesion.
- Quantification and Data Analysis:
 - Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per field of view.
 - Compare the number of adherent cells in the ATL1102-treated groups to the control group.
 - Calculate the percentage of inhibition of adhesion for each concentration of ATL1102.

VLA-4 Signaling Pathway

The binding of VLA-4 on a lymphocyte to VCAM-1 on an endothelial cell initiates an "outside-in" signaling cascade within the lymphocyte. This signaling is crucial for the transition from rolling adhesion to firm adhesion and subsequent transmigration. Key events in this pathway include the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the phosphorylation of downstream targets such as paxillin and p130Cas. This cascade ultimately results in cytoskeletal rearrangements, including actin polymerization, which are necessary for cell spreading and migration across the endothelium.



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Caption: VLA-4 Signaling Pathway. (Within 100 characters)

Conclusion

The provided protocols offer robust methods for assessing the in vitro efficacy of ATL1102 in inhibiting VLA-4-mediated cell adhesion. These assays are essential tools for the preclinical evaluation and characterization of ATL1102 and other potential inhibitors of the VLA-4/VCAM-1 pathway. While specific dose-response data for ATL1102 in these assays is not widely published, the described methodologies will enable researchers to generate this critical data to further understand the therapeutic potential of this antisense oligonucleotide.

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